molecular formula C17H21NO B4023398 N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No. B4023398
M. Wt: 255.35 g/mol
InChI Key: VPKFJWHZOJMBQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tricyclic compounds often involves multistep reactions starting from readily available precursors. For example, a five-step synthesis from cis-bicyclo[3.3.0]octane-3,7-diones to dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives highlights the complexity of accessing the tricyclo[3.3.0.03,7]octane skeleton, a close relative to the queried compound (Camps et al., 1988). Alternative synthesis routes also exist, providing different symmetrical and functionalized tricyclic compounds (Ayats et al., 2003).

Molecular Structure Analysis

The molecular structure of tricyclic compounds, including their stereochemistry and conformation, can be elucidated through techniques such as X-ray crystallography. Studies have detailed the crystal structures of various tricyclic derivatives, revealing intricate details about their molecular configurations and intermolecular interactions (Guo et al., 2015).

Chemical Reactions and Properties

Tricyclic compounds participate in a range of chemical reactions, demonstrating diverse reactivity profiles. For example, tricyclo[3.3.0.03,7]oct-1(5)-ene undergoes chemical trapping and dimerization, showcasing its potential for further synthetic transformations (Camps et al., 1996).

Physical Properties Analysis

The physical properties of tricyclic compounds, such as solubility, melting points, and crystallinity, are crucial for their practical applications. For instance, soluble and colorless polyimides derived from tricyclic dianhydrides exhibit remarkable thermal stability and mechanical strength, underscoring the importance of physical property analysis in material science applications (Matsumoto & Kurosaki, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are essential for understanding the versatility of tricyclic compounds. Studies have explored the acid cleavage reactions, cycloadditions, and other transformations specific to tricyclic frameworks, highlighting their chemical robustness and potential for generating complex molecular architectures (Fenton & Gilbert, 1989).

properties

IUPAC Name

N-(3,5-dimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-9-5-10(2)7-13(6-9)18-17(19)16-14-11-3-4-12(8-11)15(14)16/h5-7,11-12,14-16H,3-4,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKFJWHZOJMBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3C2C4CCC3C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Reactant of Route 3
N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Reactant of Route 4
N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Reactant of Route 5
N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Reactant of Route 6
N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

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